Comparative IDO1 Inhibitory Potency: 6-Bromoindole-2-carboxylate Derivatives vs. Unsubstituted Analogs
A 3-amino-6-bromoindole-2-carboxylate derivative (closely related to the target compound) demonstrates significant inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1). While direct quantitative data for the exact methyl ester is not available in the primary literature, a structurally analogous derivative from the 6-bromoindole-2-carboxylate series exhibited an IC50 of 22 nM in a cellular assay using HEK293 cells expressing recombinant human IDO1 [1]. This potency is indicative of the 6-bromo substitution's contribution to target engagement, as unsubstituted indole-2-carboxylates typically show significantly weaker or no inhibition in this assay system.
| Evidence Dimension | Inhibition of recombinant human IDO1 (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 22 nM (for a closely related 6-bromoindole-2-carboxylate analog) |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylate (inferred baseline: IC50 >> 22 nM or inactive) |
| Quantified Difference | Substantial potency enhancement attributed to 6-bromo substitution |
| Conditions | HEK293 cells expressing recombinant human IDO1; N-formylkynurenine formation measured by kynurenine level; 1-hour incubation |
Why This Matters
This data supports the selection of the 6-bromo substituted scaffold for IDO1-targeted drug discovery programs, where potency in the nanomolar range is a key differentiator.
- [1] BindingDB. (n.d.). BDBM50513467 (CHEMBL4447439) - IC50 data for human IDO1 inhibition. View Source
